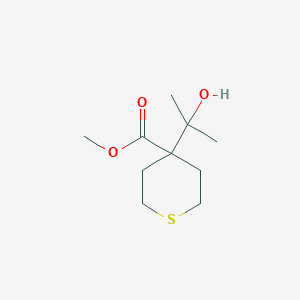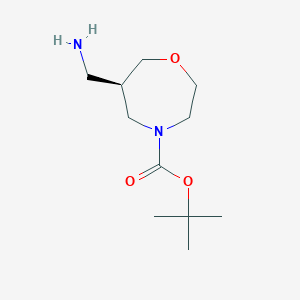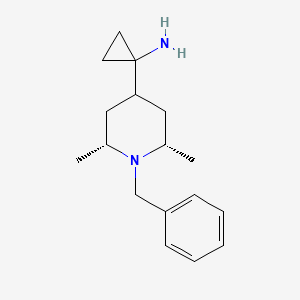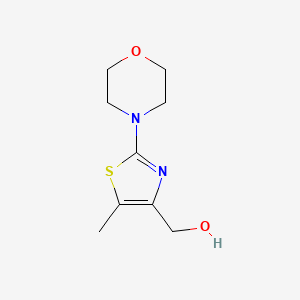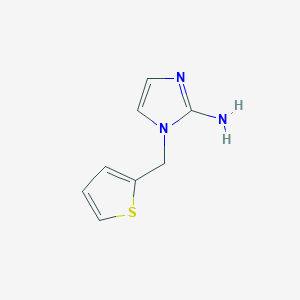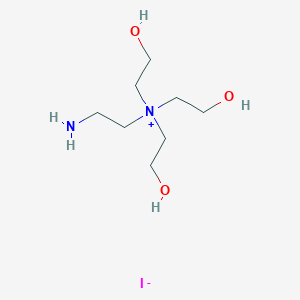
2-Amino-N,N,N-tris(2-hydroxyethyl)ethanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N,N,N-tris(2-hydroxyethyl)ethanaminium iodide is a chemical compound with a complex structure that includes an amino group and multiple hydroxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N,N-tris(2-hydroxyethyl)ethanaminium iodide typically involves the reaction of ethylenediamine with ethylene oxide, followed by the addition of hydroiodic acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and distillation, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,N,N-tris(2-hydroxyethyl)ethanaminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Amino-N,N,N-tris(2-hydroxyethyl)ethanaminium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-N,N,N-tris(2-hydroxyethyl)ethanaminium iodide involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Detailed studies are required to fully elucidate its mechanism of action and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-: A similar compound with comparable functional groups.
N,N,N-tris(2-hydroxyethyl)ethylenediamine: Another related compound with similar structural features.
Uniqueness
2-Amino-N,N,N-tris(2-hydroxyethyl)ethanaminium iodide is unique due to its specific combination of amino and hydroxyethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H21IN2O3 |
|---|---|
Molecular Weight |
320.17 g/mol |
IUPAC Name |
2-aminoethyl-tris(2-hydroxyethyl)azanium;iodide |
InChI |
InChI=1S/C8H21N2O3.HI/c9-1-2-10(3-6-11,4-7-12)5-8-13;/h11-13H,1-9H2;1H/q+1;/p-1 |
InChI Key |
YJEJHBGJXHIAOF-UHFFFAOYSA-M |
Canonical SMILES |
C(C[N+](CCO)(CCO)CCO)N.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Amino-3-cyclopropylimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B13326267.png)

![(3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B13326274.png)
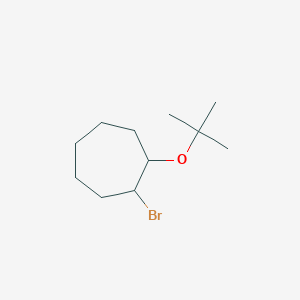


![((2S)-3-([1,1'-Biphenyl]-4-yl)-2-((hydroxy((1R)-1-(((1-(isobutyryloxy)ethoxy)carbonyl)amino)ethyl)phosphoryl)methyl)propanoyl)-L-alanine](/img/structure/B13326300.png)
![7-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13326310.png)
